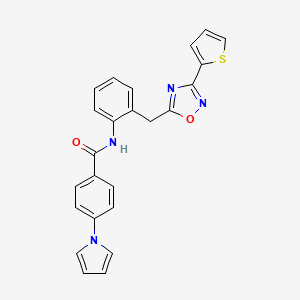
N1-cyclopropyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-cyclopropyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide is an organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a complex structure, which consists of a cyclopropyl group, a dihydroisoquinoline moiety, and a dimethylaminophenyl segment connected via an oxalamide linker. Its unique configuration allows it to interact with specific molecular targets, making it valuable for research and potential therapeutic uses.
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of N1-cyclopropyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide can involve multiple steps, starting with the formation of intermediate compounds. Common synthetic strategies might include:
Step 1: : Synthesis of dihydroisoquinoline derivatives through Pictet-Spengler condensation reactions.
Step 2: : Alkylation reactions to introduce the cyclopropyl and dimethylaminophenyl groups.
Step 3: : Formation of the oxalamide linkage through amidation reactions using oxalyl chloride and amines.
Industrial Production Methods: : Industrial methods may involve similar synthetic routes, but are optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: : N1-cyclopropyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide can undergo oxidation reactions, where the dihydroisoquinoline moiety might be transformed into a quinoline derivative.
Reduction: : Reductive conditions can affect the cyclopropyl group or the amide linkage, potentially leading to ring-opening or cleavage.
Substitution: : Various nucleophilic or electrophilic substitution reactions can modify the dimethylaminophenyl group, resulting in derivatives with altered electronic properties.
Common Reagents and Conditions: : Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles/electrophiles for substitution reactions.
Major Products Formed: : The products depend on the reaction conditions but could include hydroxylated derivatives, reduced forms of the compound, or substituted phenyl derivatives with different functional groups.
科学研究应用
Chemistry: : The compound can be used as a precursor for the synthesis of more complex molecules, serving as an intermediate in organic synthesis pathways. Biology : Its ability to interact with certain biomolecular targets makes it useful in the study of cellular processes and signaling pathways. Medicine : It holds potential for drug development, particularly as a lead compound for designing new therapeutics targeting specific diseases or conditions. Industry : Possible applications in materials science, such as the development of novel polymers or advanced materials with unique properties.
作用机制
The mechanism by which N1-cyclopropyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide exerts its effects involves its interaction with specific molecular targets. This interaction may influence various pathways, such as:
Binding to enzymes or receptors, modulating their activity.
Interfering with cell signaling pathways, impacting cellular functions.
Acting on ion channels or transporters, affecting ion flux and cellular homeostasis.
相似化合物的比较
Similar Compounds: : Examples include other oxalamide derivatives, dihydroisoquinoline-based compounds, and cyclopropyl-containing molecules. Comparison : N1-cyclopropyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide stands out due to its unique combination of structural elements, offering distinct interactions and effects compared to other similar compounds. This uniqueness can be leveraged to develop specialized applications in various scientific fields.
List of Similar Compounds
N1-cyclopropyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)oxalamide.
N1-cyclopropyl-N2-(2-(4-(dimethylamino)phenyl)ethyl)oxalamide.
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide.
属性
IUPAC Name |
N'-cyclopropyl-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O2/c1-27(2)21-11-7-18(8-12-21)22(15-25-23(29)24(30)26-20-9-10-20)28-14-13-17-5-3-4-6-19(17)16-28/h3-8,11-12,20,22H,9-10,13-16H2,1-2H3,(H,25,29)(H,26,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMHLSFROYGXAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2CC2)N3CCC4=CC=CC=C4C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(1H-benzo[d]imidazol-2-yl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide](/img/structure/B2377784.png)
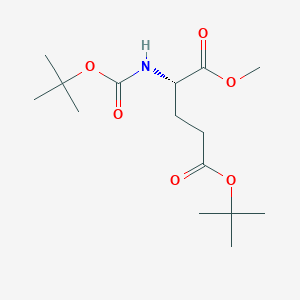
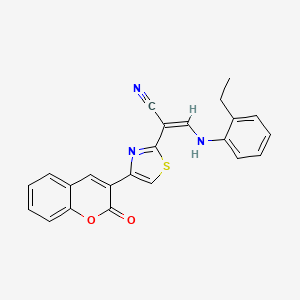

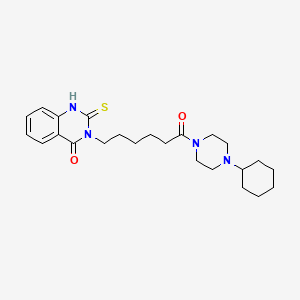
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2377795.png)
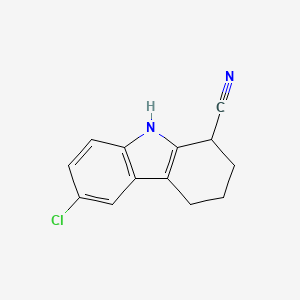
![{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}(morpholino)methanone](/img/structure/B2377800.png)
![2-(2-chlorophenyl)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]acetamide](/img/structure/B2377801.png)
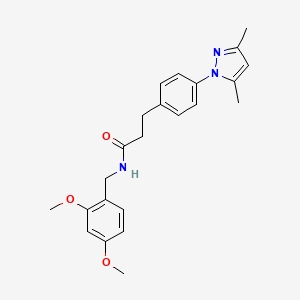
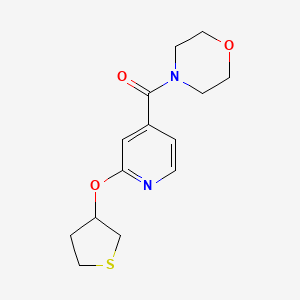
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2377804.png)
![1-[(4-Ethenylphenyl)methyl]-4-(2-ethoxyphenyl)pyrazine-2,3-dione](/img/structure/B2377805.png)
